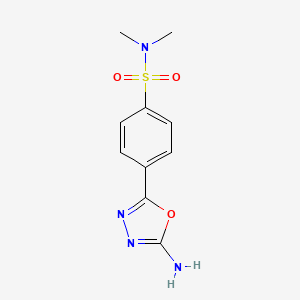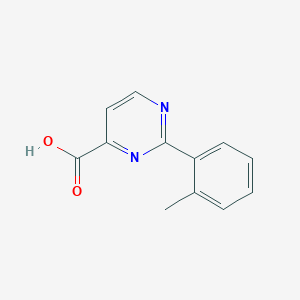![molecular formula C7H6ClN3S B1461009 4-クロロ-2-(メチルスルファニル)ピロロ[2,1-f][1,2,4]トリアジン CAS No. 1120214-78-9](/img/structure/B1461009.png)
4-クロロ-2-(メチルスルファニル)ピロロ[2,1-f][1,2,4]トリアジン
概要
説明
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets and is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthetic methods toward the title compound are classified into six distinct categories :Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazine is complex and interesting. It is a fused heterocycle and is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,1-f][1,2,4]triazine are diverse and can be classified into several categories . For example, [2+2] cycloaddition of phenyl vinyl sulfoxide provided the formation of 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine .科学的研究の応用
抗ウイルス薬開発
ピロロ[2,1-f][1,2,4]トリアジン骨格は、レムデシビルなどの抗ウイルス薬の合成における重要な構成要素です . この薬剤は、重症のCOVID-19症状の緊急治療のために承認されており、この化合物がウイルス感染症の対策において有望であることを示しています。
がん治療
この化合物は、がん治療に使用されるいくつかのキナーゼ阻害剤の不可欠な部分です . がんで機能不全を起こしている特定のタンパク質や酵素を標的にし、従来の化学療法に比べてより標的を絞ったアプローチを提供します。
細胞増殖阻害剤
EGFR阻害剤として、この化合物はヒト結腸腫瘍細胞株の細胞増殖を遅らせることができます . この用途は、がん細胞の増殖を制御するために不可欠です。
新興ウイルスの治療
ピロロ[2,1-f][1,2,4]トリアジンの誘導体は、エボラやその他の新興ウイルスの治療に使用されてきました . これは、世界的な健康上の緊急事態に対処する上で重要な役割を果たしていることを示しています。
抗ノロウイルス活性
最近の研究では、4-アミノピロロ[2,1-f][1,2,4]トリアジン誘導体の抗ノロウイルス活性が明らかにされており、マウスおよびヒトノロウイルスの両方におけるRNA依存性RNAポリメラーゼ(RdRp)を阻害することができます . この用途は、ノロウイルス感染症の新しい治療法につながる可能性があります。
ヘッジホッグシグナル伝達経路阻害
この化合物は、ヘッジホッグ(Hh)シグナル伝達経路阻害剤として機能します . この経路は、細胞の成長と分化の調節において重要であり、その阻害は、さまざまな疾患の治療に有益な可能性があります。
作用機序
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with its targets by inhibiting the function of kinases . This inhibition disrupts the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are primarily those involving kinases . Kinases play a crucial role in many cellular processes, including signal transduction pathways, proliferation, differentiation, and division . By inhibiting kinases, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine’s action are varied, depending on the specific kinase being targeted . These effects can include slowed cellular proliferation, inhibition of certain signaling pathways, and other changes in cellular function .
Safety and Hazards
将来の方向性
Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities . Future research may focus on the development of new synthetic strategies and applications of this compound .
特性
IUPAC Name |
4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWRYLNACYLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653265 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120214-78-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

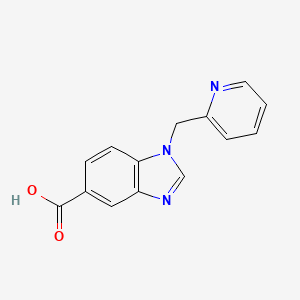

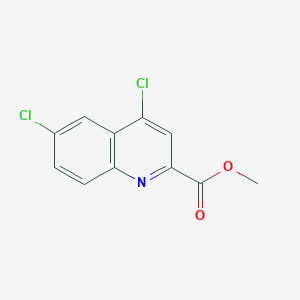
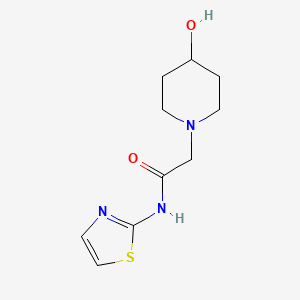
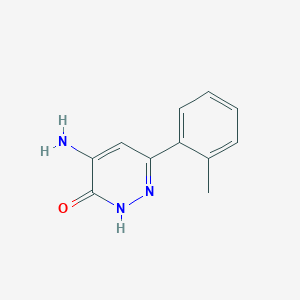

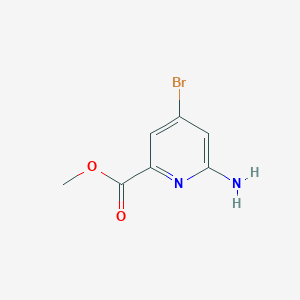
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
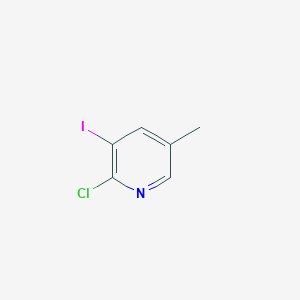
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)
